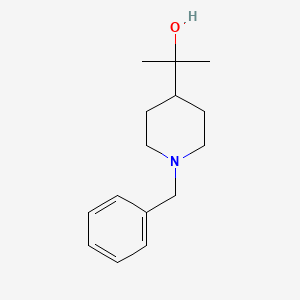

2-(1-Benzylpiperidin-4-yl)-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Benzylpiperidin-4-yl)-2-propanol is a chemical compound that features a piperidine ring substituted with a benzyl group and a hydroxyl group on the propanol chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-yl)-2-propanol typically involves the catalytic hydrogenation of 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. This process uses a 5% platinum on carbon (Pt/C) catalyst under mild reaction conditions to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis. The choice of catalyst, solvent, temperature, and pressure are critical factors in maximizing yield and minimizing impurities .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Benzylpiperidin-4-yl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is common.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of 2-(1-Benzylpiperidin-4-yl)-2-propanone.

Reduction: Formation of 2-(1-Benzylpiperidin-4-yl)propane.

Substitution: Formation of derivatives with different functional groups replacing the benzyl group.

Aplicaciones Científicas De Investigación

2-(1-Benzylpiperidin-4-yl)-2-propanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter modulation.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)-2-propanol involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases acetylcholine levels, which can enhance cognitive function and potentially alleviate symptoms of neurological disorders .

Comparación Con Compuestos Similares

Similar Compounds

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A similar compound with acetylcholinesterase and butyrylcholinesterase inhibitory activity.

Galantamine: Another cholinesterase inhibitor with a similar mechanism of action.

Uniqueness

2-(1-Benzylpiperidin-4-yl)-2-propanol is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors. Its potential for modification and derivatization also makes it a valuable compound for further research and development .

Actividad Biológica

2-(1-Benzylpiperidin-4-yl)-2-propanol, with the molecular formula C₁₅H₂₃NO, is a compound of significant interest in medicinal chemistry. Its structure comprises a piperidine ring substituted with a benzyl group and an alcohol functional group, which contributes to its diverse biological activities. This article explores its biological activity, particularly focusing on its role as an acetylcholinesterase inhibitor and its potential applications in treating neurodegenerative diseases and cancer.

Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE). This enzyme is crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.

Research Findings:

- Inhibition Potency: Studies have demonstrated that derivatives of this compound exhibit moderate to good AChE inhibition, suggesting potential therapeutic benefits for cognitive disorders.

- Molecular Docking Studies: These studies have elucidated the binding affinity of the compound to AChE, indicating that it interacts with both the catalytic anionic site and the peripheral site of the enzyme, enhancing its inhibitory effect .

Cytotoxicity Against Cancer Cell Lines

The compound has also shown promising results in cytotoxicity assays against various human cancer cell lines.

Case Study Data:

- Cell Lines Tested: The compound was tested against several cancer cell lines, including breast and colorectal cancer cells.

- Cytotoxicity Results: The IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 7.9 μM to 92 μM, indicating significant anticancer activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction: The compound binds to AChE and potentially other enzymes involved in neurotransmission, modulating their activity.

- Neuroprotection: In vitro studies have shown that it can mitigate neurotoxicity induced by amyloid-beta peptides (Aβ), which are implicated in Alzheimer's disease .

- Cytotoxic Pathways: The compound may induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of piperidine and alcohol functionalities. Below is a comparison table with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzylpiperidine | C₁₄H₁₉N | Lacks hydroxyl group; psychoactive properties |

| 1-(4-Chlorobenzyl)piperidine | C₁₄H₁₈ClN | Contains chlorine substituent; synthetic pathways |

| 1-Benzyloxycarbonylpiperidine | C₁₅H₁₉NO₂ | Features carbonyl group; used in peptide synthesis |

| This compound | C₁₅H₂₃NO | Exhibits AChE inhibition and cytotoxicity against cancer |

Propiedades

IUPAC Name |

2-(1-benzylpiperidin-4-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-15(2,17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14,17H,8-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIDYOSFZZTUHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCN(CC1)CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.